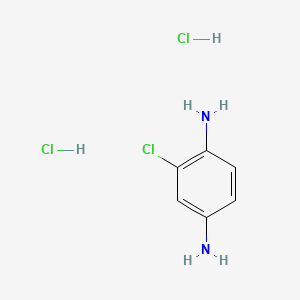

2-Chloro-p-phenylenediamine dihydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6073. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chlorobenzene-1,4-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2.2ClH/c7-5-3-4(8)1-2-6(5)9;;/h1-3H,8-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJCLKJLIKKFYAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Cl)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

615-66-7 (Parent) | |

| Record name | 2-Chloro-1,4-benzenediamine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9060651 | |

| Record name | 1,4-Benzenediamine, 2-chloro-, hydrochloride (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tan to brownish-purple crystalline powder; [MSDSonline] | |

| Record name | 2-Chloro-1,4-benzenediamine dihydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4872 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

615-46-3 | |

| Record name | 2-Chloro-1,4-benzenediamine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, 2-chloro-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenediamine, 2-chloro-, hydrochloride (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chlorobenzene-1,4-diammonium dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-P-PHENYLENEDIAMINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJG61MCR0H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-CHLORO-1,4-BENZENEDIAMINE DIHYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6246 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-p-phenylenediamine Dihydrochloride

This guide provides a comprehensive technical overview of 2-chloro-p-phenylenediamine dihydrochloride, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core chemical properties, synthesis, analytical methodologies, and applications, with a focus on the causality behind experimental choices and protocols.

Introduction and Core Concepts

2-Chloro-p-phenylenediamine and its salts, particularly the dihydrochloride form, are halogenated aromatic amines.[1] Historically, their primary application has been as a "primary intermediate" in the formulation of oxidative hair dyes, where they react with a coupling agent and an oxidizing agent like hydrogen peroxide to form larger, colored molecules trapped within the hair shaft.[1][2][3] This process is responsible for producing a range of colors, including reds and violets.[4]

However, due to significant concerns regarding its potential as a strong skin sensitizer, its use in cosmetic products has been banned in several jurisdictions, including the European Union.[4] Despite this, the unique reactivity endowed by the chloro and amino functional groups makes it a molecule of continued interest as a versatile building block in the synthesis of pigments, agrochemicals, and potentially, pharmaceutical agents.[1][5] Understanding its chemical behavior is paramount for its safe handling and innovative application.

This guide will focus on the dihydrochloride salt (C₆H₇ClN₂ · 2HCl) due to its enhanced stability and solubility in aqueous media compared to the free base, making it a more common form for laboratory use and storage.

Physicochemical and Chemical Properties

A thorough understanding of the compound's properties is the foundation for its effective application and safe handling. The data presented below has been aggregated from various safety data sheets and chemical databases.

Physical Properties

The physical characteristics of 2-chloro-p-phenylenediamine and its dihydrochloride salt are summarized below. The salt form is typically a stable, crystalline solid, which is advantageous for accurate weighing and handling in a laboratory setting.

| Property | 2-Chloro-p-phenylenediamine (Free Base) | This compound | Source(s) |

| CAS Number | 615-66-7 | 615-46-3 | [6] |

| Molecular Formula | C₆H₇ClN₂ | C₆H₉Cl₃N₂ | [6] |

| Molecular Weight | 142.58 g/mol | 215.51 g/mol | [6] |

| Appearance | White to gray or brown crystalline powder.[1][7] | Tan to brownish-purple crystalline powder.[2] | |

| Melting Point | 62-66 °C | >300 °C (decomposes) | [8] |

| Boiling Point | ~232 °C (rough estimate) | Not applicable | [8] |

| Solubility | Slightly soluble in water; more soluble in ethanol, acetone, DMSO.[1][8] | Soluble in water. | [9] |

| UV-Vis λmax | 318 nm (in Ethanol) | 245 nm, 307 nm | [8][10] |

| Predicted pKa | 4.80 ± 0.10 | Not applicable | [8] |

Chemical Reactivity and Stability

Stability : The dihydrochloride salt is stable under normal laboratory conditions, though it is light-sensitive and should be stored under an inert atmosphere in a tightly closed container.[7][11] The free base is significantly less stable and can oxidize upon exposure to air and light, often darkening in color.[12] At elevated temperatures (e.g., 165 °C), the compound can decompose explosively.[1][5]

Reactivity : The chemical behavior of 2-chloro-p-phenylenediamine is dictated by its three key functional components: the two amino groups and the chlorine atom on the aromatic ring.

-

Amino Groups : These groups are nucleophilic and are the primary sites of reaction. They are readily oxidized, which is the cornerstone of their use in hair dyes. In this application, hydrogen peroxide oxidizes the p-phenylenediamine derivative to a reactive quinonediimine intermediate.[13] This electrophilic intermediate then rapidly reacts with various coupler molecules (e.g., resorcinol, m-aminophenol) to form large, polymeric dye molecules.[13] The amino groups also allow for diazotization reactions, a standard pathway in the synthesis of azo dyes and other complex organic molecules.

-

Aromatic Ring : The electron-donating nature of the amino groups activates the ring towards electrophilic substitution.

-

Chlorine Atom : The presence of the chlorine atom has a subtle but important electronic and steric influence. It is an electron-withdrawing group, which can modulate the reactivity of the amino groups and the ring. It can also serve as a potential leaving group in nucleophilic aromatic substitution reactions under specific conditions, although this is less common than reactions involving the amino groups.

The overall reactivity makes it a useful scaffold in synthetic chemistry. The differential reactivity of the two amino groups (one being ortho to the chlorine) can potentially be exploited for selective functionalization.

The primary application of 2-chloro-p-phenylenediamine relies on a well-understood oxidative polymerization pathway. For drug development professionals, this mechanism provides insight into the compound's potential for forming metabolites and its inherent reactivity.

Caption: Oxidative pathway for hair dye formation.

Synthesis and Purification

The synthesis of 2-chloro-p-phenylenediamine typically involves the controlled chlorination of p-phenylenediamine or the reduction of a chlorinated nitroaniline precursor.[1] The subsequent conversion to the dihydrochloride salt is a straightforward acid-base reaction.

Laboratory-Scale Synthesis Protocol

This protocol is a representative method adapted from general procedures for aromatic amine synthesis and salt formation.[1][14][15] Causality : The choice of a nitroaniline precursor is common as the nitro group can be selectively reduced without affecting the chloro-substituent, offering a high-yield pathway. The reduction is often performed using metal catalysts like Raney Nickel or iron powder in an acidic medium. The final step of adding concentrated HCl ensures the precipitation of the stable dihydrochloride salt.

Materials:

-

2-Chloro-4-nitroaniline

-

Raney Nickel or Iron Powder

-

Ethanol

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Pressure Reactor (if using Raney Nickel/H₂) or Round Bottom Flask with Reflux Condenser (if using Fe/HCl)

Step-by-Step Methodology (Illustrative Iron Reduction Method):

-

Setup : In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, create a suspension of iron powder (3 molar equivalents) in a 1:1 mixture of ethanol and water.

-

Acidification : Heat the suspension to a gentle reflux (~80°C) and add a small amount of concentrated HCl to activate the iron surface.

-

Addition of Precursor : Dissolve 2-chloro-4-nitroaniline (1 molar equivalent) in ethanol and add it dropwise to the refluxing iron suspension over 1-2 hours. The reaction is exothermic and the addition rate should be controlled to maintain a steady reflux.

-

Reaction Monitoring : After the addition is complete, maintain the reflux for an additional 2-4 hours. The progress of the reduction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material.

-

Workup : Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the iron salts ("iron mud"). Wash the filter cake thoroughly with ethanol.

-

Salt Formation : Combine the filtrates and slowly add concentrated HCl with stirring in an ice bath. The this compound will precipitate as a solid.

-

Purification : Collect the precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol, followed by diethyl ether to facilitate drying.

-

Drying : Dry the product under vacuum to yield the final this compound.

Caption: Synthetic pathway for the target compound.

Analytical Methodologies

Accurate quantification and purity assessment are critical. High-Performance Liquid Chromatography (HPLC) is the method of choice for analyzing phenylenediamine derivatives due to its specificity and sensitivity.[16]

Reversed-Phase HPLC Protocol for Purity Assessment

This protocol is adapted from established methods for analyzing phenylenediamine isomers.[17][18] Causality : A C18 column is chosen for its excellent retention of aromatic compounds. The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and an acidic aqueous buffer, allows for good separation. The acidic buffer ensures that the amine groups are protonated, leading to sharp, symmetrical peaks. UV detection is ideal as the aromatic ring provides strong chromophores.

Instrumentation and Conditions:

| Parameter | Specification |

| HPLC System | Standard system with pump, autosampler, column oven, and UV detector. |

| Column | C18, 4.6 x 150 mm, 5 µm particle size.[17] |

| Mobile Phase | Acetonitrile:Water (40:60) with 0.1% Sulfuric Acid.[17] |

| Flow Rate | 1.0 mL/min.[17] |

| Column Temperature | 30 °C |

| Detection | UV at 242 nm or 307 nm.[10][18] |

| Injection Volume | 5 µL |

| Run Time | ~10 minutes |

Step-by-Step Methodology:

-

Standard Preparation : Prepare a stock solution of this compound reference standard at 1.0 mg/mL in the mobile phase. Create a series of calibration standards (e.g., 5-100 µg/mL) by diluting the stock solution.

-

Sample Preparation : Accurately weigh and dissolve the sample to be tested in the mobile phase to a final concentration of approximately 0.1 mg/mL.

-

Analysis : Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standards to generate a calibration curve, followed by the sample solutions.

-

Quantification : The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks (Area % method). The concentration can be quantified against the calibration curve.

Spectral Characterization

¹H NMR Spectroscopy (Expected)

-

Solvent : D₂O or DMSO-d₆

-

Aromatic Protons (3H) : Due to the asymmetric substitution, three distinct signals are expected in the aromatic region (typically ~7.0-7.8 ppm). The protons will exhibit complex splitting patterns (doublets, doublet of doublets) due to ortho- and meta-coupling.

-

Amine Protons (NH₃⁺, 6H) : As a dihydrochloride salt in an aprotic solvent like DMSO, the protonated amine groups would likely appear as a very broad singlet far downfield. In D₂O, these protons would exchange with the solvent and would not be observed.

¹³C NMR Spectroscopy (Expected)

-

Aromatic Carbons (6C) : Six distinct signals are expected.

-

C-Cl (~120-130 ppm) : The carbon directly attached to the chlorine atom.

-

C-NH₃⁺ (~135-145 ppm) : The two carbons attached to the protonated amino groups will be shifted downfield.

-

C-H (~115-125 ppm) : The remaining three carbons bearing hydrogen atoms.

-

Mass Spectrometry (MS)

-

Technique : Electrospray Ionization (ESI) in positive mode.

-

Expected Ion : The analysis would detect the protonated free base [M+H]⁺. The molecular ion peak would appear at m/z 143.04. A characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity of the M peak) would be observed at m/z 145.04, confirming the presence of chlorine.

Infrared (IR) Spectroscopy

-

N-H Stretch : A broad band from ~2500-3200 cm⁻¹ characteristic of the ammonium salt (R-NH₃⁺).

-

Aromatic C=C Stretch : Peaks in the ~1450-1600 cm⁻¹ region.

-

C-N Stretch : Around 1250-1350 cm⁻¹.

-

C-Cl Stretch : Typically in the 600-800 cm⁻¹ region.

Applications in Research and Drug Development

While its use in cosmetics is now restricted, the 2-chloro-p-phenylenediamine scaffold remains a valuable building block in medicinal chemistry and materials science.[1]

Scaffold for Synthesis

Aromatic diamines are privileged structures in drug discovery. They can serve as starting points for the synthesis of:

-

Heterocyclic Compounds : The diamine functionality is ideal for condensation reactions to form various heterocyclic rings (e.g., benzimidazoles, quinoxalines), which are common cores in many pharmacologically active molecules.

-

Bioisosteres for Anilines : Anilines are common in many drugs, but they can be susceptible to metabolic oxidation leading to toxicity.[21] More complex diamine structures can be explored as bioisosteres, potentially altering the metabolic profile while retaining biological activity. The chloro-substituent can be used to modulate lipophilicity and block a potential site of metabolism.

-

Linkers and Probes : The two amino groups provide handles for conjugation, allowing the scaffold to be used as a linker in creating antibody-drug conjugates (ADCs) or as a core for fluorescent probes.

Rationale for Use in Drug Discovery

The inclusion of a chlorine atom on the phenylenediamine scaffold provides medicinal chemists with several strategic advantages:

-

Modulation of Physicochemical Properties : The chloro group increases lipophilicity (LogP), which can influence cell permeability and target engagement.

-

Metabolic Blocking : Placing a chlorine atom at a position susceptible to oxidative metabolism (e.g., by Cytochrome P450 enzymes) can block that pathway, potentially increasing the drug's half-life and reducing the formation of reactive metabolites.

-

Altering Conformation : The chlorine atom can influence the conformation of the molecule through steric and electronic interactions, which can be crucial for optimizing binding to a biological target.[22]

Caption: Role as a building block in medicinal chemistry.

Safety, Handling, and Regulatory Profile

Hazard Identification : 2-Chloro-p-phenylenediamine and its salts are classified as harmful if swallowed, inhaled, or in contact with skin.[11] They cause serious skin and eye irritation.[11] Critically, the compound is recognized as a strong skin sensitizer, which can lead to severe allergic contact dermatitis upon repeated exposure.[4]

Handling Protocols :

-

Engineering Controls : Handle exclusively in a well-ventilated area, preferably within a chemical fume hood.[2]

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[13]

-

Handling Practices : Avoid generating dust. Wash hands thoroughly after handling. Avoid contact with eyes, skin, and clothing.[2]

Storage : Store in a cool, dry, well-ventilated place away from light and incompatible materials such as strong oxidizing agents.[7] Keep the container tightly closed.

Regulatory Status : The Scientific Committee on Consumer Safety (SCCS) of the European Commission concluded that 2-chloro-p-phenylenediamine could not be considered safe for consumers due to a lack of data and its classification as a strong sensitizer.[4] Consequently, it has been added to the list of prohibited substances in cosmetic products in the EU.[4]

Conclusion

This compound is a compound with a dual identity. Its history is rooted in the cosmetics industry, where its reactive properties were harnessed for hair coloration. However, significant toxicological concerns, particularly its potent sensitizing nature, have rightly curtailed this application. For the modern researcher, its value now lies in its potential as a versatile and functionalized building block. The strategic placement of its chloro and diamine functionalities on an aromatic core provides a rich platform for synthetic exploration in materials science, agrochemicals, and, most notably, drug discovery. A comprehensive understanding of its chemical properties, reactivity, and handling requirements—as detailed in this guide—is the essential prerequisite for unlocking its future potential in a safe and innovative manner.

References

-

Material Safety Data Sheet - Cole-Parmer. (n.d.). Retrieved from [Link]

-

PPD to PTD: The Evolution of Safe Hair Dye Chemistry. (n.d.). NICHEM Solutions. Retrieved from [Link]

-

2-Chloro-p-phenylenediamine sulfate. (n.d.). PubChem. Retrieved from [Link]

-

The Role of Phenylenediamine Derivatives in Modern Hair Coloring. (n.d.). Retrieved from [Link]

-

2-Chloro-p-Phenylenediamine. (n.d.). PubChem. Retrieved from [Link]

-

OPINION ON 2-Chloro-p-phenylenediamine COLIPA n° A8. (2013). European Commission. Retrieved from [Link]

-

Exploring 2-Chloro-1,4-Phenylenediamine: Properties, Applications, and Industry Insights. (n.d.). Retrieved from [Link]

-

Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.). Retrieved from [Link]

-

Common hair dye 2-Chloro-p-phenylenediamine, its sulphate and dihydrochloride salts banned. (2019). Oxford Biosciences. Retrieved from [Link]

-

Synthesis of 2-chloro-1,4-phenylenediamine. (n.d.). PrepChem.com. Retrieved from [Link]

-

The oxidation of p-phenylenediamine, an ingredient used for permanent hair dyeing purposes, leads to the formation of hydroxyl radicals: Oxidative stress and DNA damage in human immortalized keratinocytes. (2015). PubMed. Retrieved from [Link]

-

The oxidation of p-phenylenediamine, an ingredient used for permanent hair dyeing purposes, leads to the formation of hydroxyl radicals: Oxidative stress and DNA damage in human immortalized keratinocytes. (2015). ResearchGate. Retrieved from [Link]

- Preparation process of 2,5-dichloro-p-phenylenediamine. (n.d.). Google Patents.

-

HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column. (n.d.). SIELC Technologies. Retrieved from [Link]

-

2-Chloro-p-phenylenediamine. (n.d.). ChemBK. Retrieved from [Link]

-

FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. (2015). Rasayan Journal of Chemistry. Retrieved from [Link]

-

Application of a LC-MS/MS method developed for the determination of p-phenylenediamine and its metabolites in urine samples. (n.d.). University of Pretoria. Retrieved from [Link]

-

p-Phenylenediamine - CIR Report Data Sheet. (2024). Retrieved from [Link]

-

METHOD DEVELOPMENT AND VALIDATION OF PARA-PHENYLENEDIAMINE IN PURE AND MARKETED DYES BY USING RP-HPLC. (2024). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved from [Link]

-

Different Analytical Methods of Para-Phenylenediamine Based Hair Dye. (2013). Scirp.org. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. cosmeticsinfo.org [cosmeticsinfo.org]

- 3. nbinno.com [nbinno.com]

- 4. oxfordbiosciences.com [oxfordbiosciences.com]

- 5. innospk.com [innospk.com]

- 6. 2-Chloro-p-Phenylenediamine | C6H7ClN2 | CID 11998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. chembk.com [chembk.com]

- 9. 2-Chloro-p-phenylenediamine sulfate | C6H9ClN2O4S | CID 22584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ec.europa.eu [ec.europa.eu]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. cir-safety.org [cir-safety.org]

- 13. nichem.solutions [nichem.solutions]

- 14. CN1974540B - Preparation process of 2,5-dichloro-p-phenylenediamine - Google Patents [patents.google.com]

- 15. Bot Verification [rasayanjournal.co.in]

- 16. scirp.org [scirp.org]

- 17. HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 18. ijpsr.com [ijpsr.com]

- 19. 2-CHLORO-5-NITRO-1,4-PHENYLENEDIAMINE(26196-45-2) 1H NMR spectrum [chemicalbook.com]

- 20. rsc.org [rsc.org]

- 21. news.umich.edu [news.umich.edu]

- 22. img01.pharmablock.com [img01.pharmablock.com]

2-Chloro-p-phenylenediamine dihydrochloride CAS number 615-46-3

An In-depth Technical Guide to 2-Chloro-p-phenylenediamine dihydrochloride (CAS 615-46-3)

This guide provides a comprehensive technical overview of this compound, a chemical compound with significant applications in industrial synthesis and historical use in cosmetology. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, chemical behavior, analytical characterization, and safety profile, offering field-proven insights into its practical applications and handling.

Introduction and Core Chemical Properties

2-Chloro-p-phenylenediamine and its salts are derivatives of p-phenylenediamine, a cornerstone aromatic amine in industrial chemistry.[1] The introduction of a chloro group to the benzene ring modifies the electronic properties and reactivity of the molecule, influencing its application profile.[2] The dihydrochloride salt, with the CAS number 615-46-3, enhances the compound's stability and solubility in aqueous media, a critical factor for many of its applications.

While historically used as a precursor in oxidative hair dye formulations to produce red and violet colors, its use in cosmetics has been curtailed in several jurisdictions due to safety concerns.[3][4] However, its utility as a versatile building block in organic synthesis for dyes, pigments, and potentially pharmaceuticals and agrochemicals, continues to be an area of interest for researchers.[2]

Table 1: Physicochemical Properties of 2-Chloro-p-phenylenediamine and its Dihydrochloride Salt

| Property | 2-Chloro-p-phenylenediamine (Free Base) | This compound (Salt) | Reference(s) |

| CAS Number | 615-66-7 | 615-46-3 | [1] |

| Molecular Formula | C₆H₇ClN₂ | C₆H₉Cl₃N₂ | [1] |

| Molecular Weight | 142.58 g/mol | 215.51 g/mol | [1] |

| Appearance | White to gray to brown powder/crystal | Light gray or lavender powder | [2][5] |

| Melting Point | 63.0 to 67.0 °C | Decomposes | [2] |

| Solubility | Sparingly soluble in water; soluble in ethanol, acetone | Soluble in water | [2][4] |

| IUPAC Name | 2-chlorobenzene-1,4-diamine | 2-chlorobenzene-1,4-diamine;dihydrochloride | [1] |

Synthesis and Purification: A Validated Approach

The synthesis of this compound is typically achieved through a two-step process: the reduction of a nitroaromatic precursor followed by salt formation. This approach is favored for its reliability and scalability.

Synthesis Pathway: Reduction of 2-Chloro-4-nitroaniline

The most common laboratory and industrial synthesis route begins with 2-chloro-4-nitroaniline. The nitro group is a robust electron-withdrawing group that is readily reduced to an amino group using various reducing agents. Catalytic hydrogenation or metal-acid systems are frequently employed.

Sources

An In-depth Technical Guide to the Synthesis of 2-Chloro-p-phenylenediamine Dihydrochloride

This guide provides a comprehensive overview of the synthesis of 2-Chloro-p-phenylenediamine Dihydrochloride, a key intermediate in the pharmaceutical and dye industries.[1] Designed for researchers, scientists, and drug development professionals, this document delves into the core synthetic pathways, offering not just procedural steps but also the underlying scientific rationale and field-proven insights to ensure successful and reproducible outcomes.

Introduction: The Significance of this compound

2-Chloro-p-phenylenediamine and its salts are vital building blocks in organic synthesis.[1] Specifically, the dihydrochloride salt offers enhanced stability and solubility, making it a preferred form for various applications, including the development of active pharmaceutical ingredients (APIs).[1] Its molecular structure, featuring a chlorinated phenyl ring with two amino groups in a para arrangement, provides a versatile scaffold for creating complex molecules.

Primary Synthesis Pathway: From 2-Chloro-4-nitroaniline to this compound

The most prevalent and industrially viable route to this compound involves a two-step process starting from 2-chloro-4-nitroaniline:

-

Reduction of the Nitro Group: The nitro group of 2-chloro-4-nitroaniline is reduced to a primary amine, yielding 2-chloro-p-phenylenediamine (free base).

-

Formation of the Dihydrochloride Salt: The resulting diamine is treated with hydrochloric acid to form the stable dihydrochloride salt.

This pathway is favored due to the ready availability of the starting material and the generally high yields and purity achievable.

Step 1: Reduction of 2-Chloro-4-nitroaniline

The reduction of the nitroaromatic compound is a critical step that can be accomplished through several methods. Here, we focus on two robust and widely used protocols: catalytic hydrogenation and metal-acid reduction.

Catalytic hydrogenation is a clean and efficient method that typically offers high yields and purity. The choice of catalyst and reaction conditions is paramount to prevent side reactions, such as dehalogenation.

Experimental Protocol: Catalytic Hydrogenation

Materials:

-

2-Chloro-4-nitroaniline

-

Palladium on carbon (5% Pd/C) or Platinum on carbon (5% Pt/C)

-

Ethanol (95%)

-

Hydrogen gas

-

Nitrogen gas

Equipment:

-

High-pressure autoclave or hydrogenation apparatus

-

Magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel with Celite or a similar filter aid)

-

Rotary evaporator

Procedure:

-

Reactor Setup: In a high-pressure autoclave, create an inert atmosphere by purging with nitrogen gas at least three times.

-

Charging the Reactor: Charge the autoclave with 2-chloro-4-nitroaniline and 95% ethanol as the solvent. Add 5% Pd/C catalyst (typically 0.5-5% by weight of the starting material).[2]

-

Hydrogenation: Seal the reactor and purge again with nitrogen, followed by at least three purges with hydrogen gas.

-

Reaction Conditions: Pressurize the reactor with hydrogen to 0.1-1 MPa and heat the mixture to 60-150°C with vigorous stirring.[2]

-

Monitoring the Reaction: The reaction progress can be monitored by the cessation of hydrogen uptake.

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with ethanol.

-

Isolation of the Free Base: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-chloro-p-phenylenediamine as a solid.

Causality Behind Experimental Choices:

-

Catalyst: Palladium or platinum on carbon are highly effective for nitro group reduction. The choice between them can influence the rate and selectivity of the reaction.

-

Solvent: Ethanol is a good solvent for both the reactant and product, and it is relatively inert under these hydrogenation conditions.

-

Inert Atmosphere: Purging with nitrogen and hydrogen is crucial to remove oxygen, which can deactivate the catalyst and pose a safety hazard with hydrogen.

-

Temperature and Pressure: These parameters are optimized to achieve a reasonable reaction rate while minimizing side reactions like dehalogenation.[2]

This classical method utilizes a metal, typically iron, in the presence of an acid to reduce the nitro group. It is a cost-effective alternative to catalytic hydrogenation.

Experimental Protocol: Iron/HCl Reduction

Materials:

-

2-Chloro-4-nitroaniline

-

Iron powder

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol or Water

-

Sodium Hydroxide (NaOH) solution

Equipment:

-

Round-bottom flask with a reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Filtration apparatus

-

Extraction funnel

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-4-nitroaniline and a solvent (e.g., a mixture of ethanol and water).

-

Addition of Reagents: Add iron powder to the mixture. Slowly add concentrated hydrochloric acid while stirring. An exothermic reaction will commence.

-

Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

-

Neutralization: Cool the reaction mixture and neutralize the excess acid by the careful addition of a sodium hydroxide solution until the pH is basic. This will precipitate iron salts.

-

Filtration: Filter the mixture to remove the iron sludge. Wash the filter cake with the reaction solvent.

-

Extraction: If an organic solvent was used, concentrate the filtrate. If water was used, extract the product into an organic solvent like ethyl acetate.

-

Isolation: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-p-phenylenediamine.

Trustworthiness and Self-Validation:

-

The completion of the reduction can be verified by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

-

The identity of the product can be confirmed by comparing its melting point to the literature value (62-66°C for the free base).[]

Step 2: Formation of this compound

The free base is often converted to its dihydrochloride salt to improve its stability and handling properties.

Experimental Protocol: Dihydrochloride Salt Formation

Materials:

-

Crude 2-chloro-p-phenylenediamine (from Step 1)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol or Isopropanol

-

Diethyl ether

Equipment:

-

Beaker or Erlenmeyer flask

-

Ice bath

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

Dissolution: Dissolve the crude 2-chloro-p-phenylenediamine in a minimal amount of ethanol or isopropanol.

-

Acidification: Cool the solution in an ice bath and slowly add a stoichiometric amount (or a slight excess) of concentrated hydrochloric acid with stirring. The dihydrochloride salt will precipitate out of the solution.

-

Precipitation and Isolation: Continue stirring in the ice bath for a period to ensure complete precipitation. If precipitation is slow, the addition of a non-polar solvent like diethyl ether can be used to induce it.

-

Filtration and Washing: Collect the precipitate by filtration, and wash the solid with cold ethanol or diethyl ether to remove any unreacted starting material and excess acid.

-

Drying: Dry the resulting white to off-white solid under vacuum to obtain this compound.

Data Presentation

| Parameter | Catalytic Hydrogenation | Iron/HCl Reduction |

| Typical Yield | >95% | 80-90% |

| Purity of Crude Product | High | Moderate to High |

| Key Reagents | H₂, Pd/C or Pt/C | Fe, HCl |

| Reaction Conditions | 60-150°C, 0.1-1 MPa[2] | Reflux |

| Advantages | Clean reaction, high purity | Cost-effective, simple setup |

| Disadvantages | Requires specialized equipment | Generates metal waste |

Visualization of the Synthesis Pathway

Caption: Synthesis pathway of this compound.

Characterization and Quality Control

To ensure the identity and purity of the final product, a combination of analytical techniques should be employed:

-

Melting Point: The melting point of the dihydrochloride salt should be determined and compared with literature values.

-

Spectroscopy:

-

¹H and ¹³C NMR: To confirm the chemical structure.

-

FT-IR: To identify the characteristic functional groups.

-

Mass Spectrometry: To determine the molecular weight.

-

-

Chromatography:

-

HPLC or GC: To assess the purity of the final product.

-

References

- Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines.

- Method for preparing o-phenylenediamine by catalytic reduction of o-nitroaniline.

- A kind of method for preparing o-chloro-p-phenylenediamine.

-

2-Chloro-p-phenylenediamine - Physico-chemical Properties. (ChemBK) [Link]

-

Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. (Sci-Hub) [Link]

-

Green process for synthesis of p-phenylenediamine by catalytic hydrogenation of p-nitroaniline. (ResearchGate) [Link]

-

A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. (Semantic Scholar) [Link]

- Process for the catalytic hydrogenation of aromatic nitro compounds.

-

Synthesis of 2-chloro-4-nitroaniline. (PrepChem) [Link]

-

2-Chloro-p-phenylenediamine sulfate. (PubChem) [Link]

-

2-Chloro-p-Phenylenediamine. (PubChem) [Link]

-

Nitro Reduction - Iron (Fe). (Common Organic Chemistry) [Link]

-

AMINATION BY REDUCTION. (SHROFF S. R. ROTARY INSTITUTE OF CHEMICAL TECHNOLOGY) [Link]

-

Producing Aromatic Amines (A-Level). (ChemistryStudent) [Link]

- Preparation process of 2,5-dichloro-p-phenylenediamine.

Sources

2-Chloro-p-phenylenediamine dihydrochloride solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Chloro-p-phenylenediamine Dihydrochloride in Organic Solvents

Introduction

This compound is an aromatic amine salt with significant applications in various fields, including as an intermediate in the synthesis of dyes and pigments, and potentially in the development of pharmaceuticals.[1] The solubility of this compound is a critical physical property that dictates its utility in chemical reactions, formulation development, and biological assays. This guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents, grounded in theoretical principles and supplemented with practical experimental protocols.

Chapter 1: Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. This compound is the salt form of the free base, 2-Chloro-p-phenylenediamine. The conversion of the two amino groups to their respective ammonium chlorides drastically alters the molecule's properties.

The free base is a less polar molecule, exhibiting slight solubility in water and greater solubility in organic solvents such as ethanol and acetone.[1] The presence of the chlorine atom and the two amino groups on the benzene ring contributes to its overall polarity.

The formation of the dihydrochloride salt introduces ionic character to the molecule. This significantly increases its polarity, making it more hydrophilic. As a general principle, the salt form of an amine is more soluble in polar solvents, particularly water, than the corresponding free base.[2] Conversely, its solubility in non-polar organic solvents is expected to decrease.

Chapter 2: Theoretical Principles of Solubility

The adage "like dissolves like" is the foundational principle of solubility. This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents. The solubility of this compound in organic solvents is governed by the interplay of several intermolecular forces:

-

Ion-Dipole Interactions: As an ionic salt, the primary interactions with polar solvents will be ion-dipole forces. The positive charge on the ammonium groups will be attracted to the negative pole of the solvent's dipole, while the chloride ions will interact with the positive pole.

-

Hydrogen Bonding: The ammonium groups in the dihydrochloride salt are capable of donating hydrogen bonds, while the chloride ions can act as hydrogen bond acceptors. Protic solvents, such as alcohols, are also capable of both donating and accepting hydrogen bonds, leading to strong interactions and potentially higher solubility. Aprotic polar solvents, like DMSO and DMF, can act as hydrogen bond acceptors.

-

Van der Waals Forces: These weaker forces are present in all molecular interactions and will play a role in the solubility in all solvents, though they are the dominant forces in non-polar solvents.

Based on these principles, this compound is expected to be most soluble in polar protic solvents, followed by polar aprotic solvents, and least soluble in non-polar solvents.

Chapter 3: Solubility Profile of this compound

The following table summarizes the available and estimated solubility data for this compound in water and a selection of common organic solvents. It is important to note that specific quantitative data for the dihydrochloride salt is limited in publicly available literature. Therefore, some of the qualitative descriptors are estimations based on chemical principles and data for the related free base and other salts.

| Solvent | Solvent Type | Predicted Solubility | Rationale/Citation |

| Water | Polar Protic | Soluble | A European Commission report states solubility in water.[3] Hydrochloride salts of aromatic amines are generally highly water-soluble.[4] |

| Methanol | Polar Protic | Soluble | The free base is slightly soluble in methanol.[5] The high polarity and hydrogen bonding capability of methanol should lead to good solubility of the salt. |

| Ethanol | Polar Protic | Soluble | A European Commission report states solubility in ethanol.[3] The free base is readily soluble in ethanol.[1] |

| Isopropanol | Polar Protic | Sparingly Soluble | Lower polarity than methanol and ethanol may lead to reduced solubility. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | The free base is soluble in DMSO.[6] DMSO is a powerful polar aprotic solvent. |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | DMF is a highly polar aprotic solvent, similar in solvent properties to DMSO. |

| Acetonitrile | Polar Aprotic | Sparingly Soluble | Less polar than DMSO and DMF, which may result in lower solubility. |

| Acetone | Polar Aprotic | Slightly Soluble | The free base is soluble in acetone.[1] However, the increased polarity of the salt will likely reduce its solubility in this less polar solvent. |

| Dichloromethane (DCM) | Non-Polar | Insoluble | The high polarity of the salt is incompatible with the non-polar nature of DCM. |

| Ethyl Acetate | Moderately Polar | Insoluble | The polarity of the salt is likely too high for significant solubility in ethyl acetate. |

| Tetrahydrofuran (THF) | Moderately Polar | Insoluble | Similar to ethyl acetate, the high polarity of the salt is expected to lead to insolubility. |

| Toluene | Non-Polar | Insoluble | The high polarity of the salt is incompatible with the non-polar nature of toluene. |

| Hexane | Non-Polar | Insoluble | The high polarity of the salt is incompatible with the non-polar nature of hexane. |

Chapter 4: Experimental Determination of Solubility

For research and development purposes, it is often necessary to experimentally determine the solubility of a compound in a specific solvent. The following is a general protocol for determining the solubility of this compound.

Experimental Protocol: Gravimetric Method

-

Preparation: Accurately weigh a sample of this compound.

-

Dissolution: Add a known volume of the desired organic solvent to the sample in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). A shaker or magnetic stirrer is recommended.

-

Separation: Allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure a clear supernatant.

-

Sampling: Carefully extract a known volume of the clear supernatant.

-

Solvent Evaporation: Evaporate the solvent from the supernatant sample under controlled conditions (e.g., using a rotary evaporator or a gentle stream of inert gas) until a constant weight of the dissolved solid is obtained.

-

Calculation: Calculate the solubility in g/L or other desired units based on the mass of the dissolved solid and the volume of the supernatant taken.

Experimental workflow for determining solubility.

Chapter 5: Factors Influencing Solubility and Troubleshooting

Several factors can influence the measured solubility of this compound:

-

Temperature: The solubility of solids in liquids generally increases with temperature. However, this relationship should be determined experimentally for each solvent system.

-

pH (in aqueous or mixed aqueous/organic systems): The solubility of amine salts is highly dependent on pH. In a more basic environment, the dihydrochloride salt can be converted back to the less water-soluble free base, causing it to precipitate.

-

Impurities: The presence of impurities in either the solute or the solvent can affect solubility.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities.

Troubleshooting Poor Solubility:

If the compound exhibits poor solubility in a desired solvent, the following strategies can be employed:

-

Co-solvents: Using a mixture of solvents can sometimes enhance solubility. For example, adding a small amount of a highly polar solvent like DMSO or methanol to a less polar solvent might improve dissolution.

-

Temperature Adjustment: Gently heating the mixture may increase the amount of solute that dissolves. However, the stability of the compound at elevated temperatures should be considered.

-

Sonication: Using an ultrasonic bath can help to break up solid agglomerates and increase the rate of dissolution.

Chapter 6: Practical Applications and Considerations

A thorough understanding of the solubility of this compound is crucial for its effective use. For instance, in drug development, solubility in aqueous and organic phases can influence absorption, distribution, metabolism, and excretion (ADME) properties. In chemical synthesis, the choice of solvent is critical for reaction kinetics and product purification. Researchers should always handle this compound with appropriate personal protective equipment in a well-ventilated area, as aromatic amines and their salts can be hazardous.[1]

Conclusion

The solubility of this compound is dominated by its ionic character, leading to a preference for polar solvents. While quantitative data is sparse, a qualitative understanding based on chemical principles can guide solvent selection. For precise applications, experimental determination of solubility is highly recommended. This guide provides the theoretical framework and practical methodologies for researchers and scientists working with this compound.

References

-

Sciencemadness.org. Solubility of organic amine salts. [Link]

-

Moorpark College. Experiment 13 – Properties of Amines and Amides. [Link]

-

ChemBK. 2-Chloro-p-phenylenediamine. [Link]

-

Sarna Chemicals. 1,4-Diamino-2-Chlorobenzene (Chloro-PPD). [Link]

-

European Commission. OPINION ON 2-Chloro-p-phenylenediamine COLIPA n° A8. [Link]

-

Chemistry LibreTexts. 3.5: Chemical Properties of Amines. Bases and Salt Formation. [Link]

Sources

An In-Depth Technical Guide to the Stability and Storage of 2-Chloro-p-phenylenediamine Dihydrochloride

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Preamble: Navigating the Data Landscape

2-Chloro-p-phenylenediamine dihydrochloride is an aromatic amine of significant interest in various chemical synthesis applications. However, a comprehensive, publicly available dataset detailing its specific degradation pathways and validated stability-indicating analytical methods is notably scarce. This guide, therefore, is structured to provide a robust framework for assessing the stability of this compound. By integrating established principles of forced degradation studies with the known chemistry of analogous compounds, particularly p-phenylenediamine (PPD), we present a scientifically-grounded approach. The protocols herein are designed as self-validating systems, empowering researchers to generate reliable data and establish optimal storage conditions tailored to their specific needs.

Chemical and Physical Properties: The Foundation of Stability

Understanding the intrinsic properties of this compound is paramount to predicting its stability. As a dihydrochloride salt of an aromatic amine, it exhibits characteristics that influence its handling and storage. The free amine is known to be unstable and susceptible to oxidation, which can lead to the formation of colored products. The salt form, however, generally offers improved stability.

| Property | Value | Source(s) |

| Chemical Formula | C₆H₇ClN₂ · 2HCl | [1] |

| Molecular Weight | 215.51 g/mol | [1] |

| Appearance | Tan to brownish-purple crystalline powder | [2] |

| Melting Point | Data not consistently available | |

| Solubility | Soluble in water | [3] |

| pKa | 4.80 ± 0.10 (Predicted for free base) | [4] |

| Maximum UV Absorbance (λmax) | ~318 nm (in Ethanol) | [4] |

Postulated Degradation Pathways: A Mechanistic Perspective

While specific studies on 2-Chloro-p-phenylenediamine are limited, the degradation pathways can be postulated based on the well-documented behavior of aromatic amines and p-phenylenediamine (PPD)[3][5]. The primary routes of degradation are anticipated to be oxidation and photodegradation.

Oxidative Degradation

Oxidation is a major degradation pathway for phenylenediamines, especially in the presence of oxidizing agents or atmospheric oxygen. In its application as a hair dye, it is intentionally oxidized with hydrogen peroxide[2][6]. This process involves the formation of highly reactive intermediates.

A plausible oxidative degradation pathway is as follows:

-

Initial Oxidation: The p-phenylenediamine moiety is oxidized to a quinonediimine intermediate.

-

Hydrolysis: This reactive intermediate can hydrolyze to form p-benzoquinone and ammonia derivatives.

-

Polymerization/Coupling: The quinonediimine can undergo self-condensation or react with the parent amine to form dimers and trimers. A well-known trimer of PPD is Bandrowski's Base, a substance known to be mutagenic[5]. A similar chlorinated analogue is a likely degradation product.

Figure 1: Postulated oxidative degradation pathway.

Photodegradation

Aromatic amines are often light-sensitive[3]. Exposure to UV or visible light can provide the energy to initiate oxidation and polymerization reactions, leading to discoloration and the formation of degradation products similar to those seen in chemical oxidation. Storage in light-protected containers is therefore critical.

Thermal and Hydrolytic Degradation

While generally stable under normal conditions, elevated temperatures can accelerate oxidative degradation[7]. The dihydrochloride salt is expected to be relatively stable to hydrolysis at acidic pH. However, in neutral or alkaline solutions, the free amine may be liberated, which is more susceptible to degradation.

Recommended Storage and Handling: Preserving Integrity

Based on its chemical nature and potential for degradation, the following storage and handling conditions are recommended to ensure the long-term stability of this compound:

-

Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is advisable for long-term storage.

-

Atmosphere: For maximum stability, especially for analytical standards, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.

-

Container: Use tightly sealed, opaque containers to protect from moisture and light[2]. Amber glass vials with tight-fitting caps are ideal.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and excessive heat[7].

Figure 2: Decision workflow for proper storage.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method[8][9]. The following protocols provide a starting point for the systematic evaluation of this compound.

Prerequisite: A reasonably selective analytical method, such as HPLC-UV, should be in place to monitor the degradation of the parent compound. The λmax at approximately 318 nm can be a good starting point for detection[4].

Preparation of Stock Solution

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent. Given its solubility, deionized water or a mixture of methanol and water can be used. This stock solution will be used for all stress conditions.

Hydrolytic Degradation

-

Acidic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

-

Incubate at 60°C for 24 hours.

-

At appropriate time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

-

-

Alkaline Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

-

Keep at room temperature for 24 hours (aromatic amines can be very unstable in basic conditions).

-

At appropriate time points, withdraw an aliquot, neutralize with 0.1 N HCl, and dilute for analysis.

-

-

Neutral Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of deionized water.

-

Incubate at 60°C for 24 hours.

-

At time points, withdraw an aliquot and dilute for analysis.

-

Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature, protected from light, for 24 hours.

-

Monitor the reaction at regular intervals. If degradation is too rapid, use a lower concentration of H₂O₂ (e.g., 0.3%).

-

Dilute the samples with the mobile phase for analysis.

Photolytic Degradation

-

Expose a solution of the compound (e.g., 0.1 mg/mL in water) in a quartz cuvette or a suitable transparent container to a photostability chamber.

-

The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Simultaneously, keep a control sample, wrapped in aluminum foil to protect it from light, in the same chamber.

-

Analyze the samples at appropriate time points.

Thermal Degradation (Solid State)

-

Place a small amount of the solid compound in a vial and keep it in a hot air oven at 60°C for 48 hours.

-

At the end of the study, dissolve the solid in the solvent, dilute appropriately, and analyze by HPLC.

Figure 3: General workflow for forced degradation studies.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation. It must be able to separate the parent peak from all degradation product peaks.

Proposed Starting HPLC Conditions

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start with a low percentage of B (e.g., 5-10%) and gradually increase to elute more non-polar degradation products. A suggested gradient could be:

-

0-5 min: 10% B

-

5-20 min: 10% to 90% B

-

20-25 min: 90% B

-

25-26 min: 90% to 10% B

-

26-30 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector with a photodiode array (PDA) to monitor at multiple wavelengths (e.g., 254 nm and 318 nm) and to assess peak purity.

-

Injection Volume: 10 µL.

Causality behind choices:

-

A C18 column is a versatile starting point for the separation of moderately polar aromatic compounds.

-

A formic acid buffer is used to ensure the ionization state of the amine is consistent, leading to better peak shape.

-

A gradient elution is necessary because the degradation products (e.g., polymers) are likely to have significantly different polarities than the parent compound.

-

A PDA detector is crucial for a stability-indicating method as it allows for the assessment of peak purity, ensuring that the parent peak is not co-eluting with any degradation products.

Conclusion

References

- Cole-Parmer. Material Safety Data Sheet: this compound. Accessed January 2024.

- Sigma-Aldrich. Safety Data Sheet: p-Phenylenediamine dihydrochloride. Accessed January 2024.

- Common hair dye 2-Chloro-p-phenylenediamine, its sulphate and dihydrochloride salts banned. Oxford Biosciences. Published May 17, 2019.

- BOC Sciences. This compound. Accessed January 2024.

- 4-Chloro-1,2-phenylenediamine induced structural perturbation and genotoxic aggregation in human serum albumin. Frontiers in Chemistry. Published 2022.

- Thermo Fisher Scientific.

- Degradation of Para-Phenylenediamine in Aqueous Solution by Photo-Fenton Oxidation Processes.

- PubChem. 2-Chloro-p-Phenylenediamine.

- Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity. Environmental Science & Technology. Published 2024.

- ChemBK. 2-Chloro-p-phenylenediamine. Accessed January 2024.

- Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. Published 2023.

- Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Published May 2, 2016.

- Guidechem. 2-Chloro-p-phenylenediamine 615-66-7 wiki. Accessed January 2024.

- Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4- oxadiazole-2-thiol. International Journal of Pharmaceutical Sciences and Research. Published 2014.

- p-Phenylenediamine. Campaign for Safe Cosmetics. Accessed January 2024.

- Electrochemical degradation of 2,5-dichloro-1,4-phenylenediamine by anodic oxidation. Water Science and Technology. Published 2013.

- SpecialChem.

- European Commission, Scientific Committee on Consumer Safety. Opinion on 2-Chloro-p-phenylenediamine COLIPA n° A8. Published September 19, 2013.

- p-Phenylenediamine - CIR Report Data Sheet. Cosmetic Ingredient Review. Published January 8, 2024.

- Method of purifying 2-chloro-1,4-phenylenediamine. Google Patents. Patent RU2678843C1. Accessed January 2024.

- Tokyo Chemical Industry. 2-Chloro-1,4-phenylenediamine 615-66-7. Accessed January 2024.

- Preparation process of 2,5-dichloro-p-phenylenediamine. Google Patents.

- Sigma-Aldrich. 2-Chloro-p-phenylenediamine technical, = 97.0 GC/T 61702-44-1. Accessed January 2024.

- HPLC Method for Analysis of p-Phenylenediamine on Primesep 100 Column. SIELC Technologies. Accessed January 2024.

- Photocatalytic degradation of p-phenylenediamine with TiO2-coated magnetic PMMA microspheres in an aqueous solution.

- Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst.

- Analytical Investigations of Toxic p-Phenylenediamine (PPD) Levels in Clinical Urine Samples with Special Focus on MALDI-MS/MS. PLOS ONE. Published July 29, 2011.

- Study of photochemical oxidation of standard chlorinated paraffins and identification of degradation products.

- DEVELOPMENT AND VALIDATION OF STABILITY INDICATING LIQUID CHROMATOGRAPHIC METHOD OF A SEMICARBAZONE DERIVATIVE OF HIGH MEDICINAL. International Journal of Research in Pharmacy and Chemistry. Published 2013.

- World Chem Corporation. 2-Chloro-p-phenylenediamine. Accessed January 2024.

- Photo-degradation of chlorophenols in the aqueous solution.

- Fenton process for degradation of selected chlorinated aliphatic hydrocarbons exemplified by trichloroethylene, 1,1-dichloroethylene and chloroform.

- Photochemical Degradation of Short-Chain Chlorinated Paraffins in Aqueous Solution by Hydrated Electrons and Hydroxyl Radicals. ChemRxiv. Published 2021.

- Degradation of Perfluorooctanoic Acid by Chlorine Radical Triggered Electrochemical Oxidation System. Environmental Science & Technology. Published June 9, 2023.

Sources

- 1. biorius.com [biorius.com]

- 2. cosmeticsinfo.org [cosmeticsinfo.org]

- 3. cir-safety.org [cir-safety.org]

- 4. chembk.com [chembk.com]

- 5. safecosmetics.org [safecosmetics.org]

- 6. oxfordbiosciences.com [oxfordbiosciences.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 9. pharmtech.com [pharmtech.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Chloro-p-phenylenediamine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

2-Chloro-p-phenylenediamine and its salts, including the dihydrochloride form (CAS No: 615-46-3), are aromatic amines utilized as intermediates in the synthesis of various organic molecules, particularly in the dye and pharmaceutical industries.[1] As with many aromatic amines, this compound class presents significant health and safety considerations that necessitate a robust and informed handling protocol.[1][2] The presence of the chloro- and amino- functional groups contributes to its reactivity and toxicological profile, demanding meticulous attention to safety procedures to mitigate risks of exposure and ensure a safe laboratory environment. This guide provides a comprehensive framework for the safe handling, storage, and disposal of 2-Chloro-p-phenylenediamine dihydrochloride, grounded in established safety protocols and an understanding of its chemical properties.

Hazard Identification and Risk Assessment: A Proactive Approach

A thorough understanding of the potential hazards is the cornerstone of safe laboratory practice. This compound is classified as a hazardous substance with acute toxicity, and it can cause skin and eye irritation.[3][4]

GHS Classification and Health Effects

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed[3][5] |

| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin[3][4] |

| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled[3][4] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[3][4] |

| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation[3] |

| Specific target organ toxicity — Single exposure | Category 3 | May cause respiratory irritation[3] |

This table summarizes the GHS classifications for 2-Chloro-p-phenylenediamine salts. The exact classification may vary slightly between suppliers.

The primary routes of exposure are inhalation, skin contact, and ingestion.[6] Inhalation of dust can lead to respiratory tract irritation.[6] Skin contact can cause irritation and potential sensitization.[3] Ingestion can result in systemic toxicity.[3] Chronic exposure to aromatic amines, as a class, has been associated with more severe health effects, emphasizing the need for stringent exposure controls.[2]

Physical and Chemical Hazards

This compound is a solid, typically a tan to brownish-purple crystalline powder.[6] It is combustible, and thermal decomposition can release irritating and toxic gases, including nitrogen oxides, carbon oxides, and hydrogen chloride.[4][7]

Engineering and Administrative Controls: The First Line of Defense

The hierarchy of controls prioritizes engineering and administrative measures to minimize potential exposure. Personal Protective Equipment (PPE) should be considered the final line of defense.

Engineering Controls

-

Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust.[4]

-

Containment: For procedures with a higher risk of aerosol generation, consider using a glove box or other containment systems.

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][4]

Administrative Controls

-

Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all procedures involving this compound. These SOPs should cover every aspect from initial handling to final disposal.

-

Training: All personnel handling the compound must receive comprehensive training on its hazards, safe handling procedures, and emergency protocols.

-

Restricted Access: Limit access to areas where the compound is stored and handled to authorized personnel only.

-

Hygiene Practices: Prohibit eating, drinking, and smoking in laboratory areas.[3] Hands should be thoroughly washed after handling the compound, even if gloves were worn.[3]

Caption: Emergency Response Workflow.

Waste Disposal

Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.

Conclusion: A Culture of Safety

The safe handling of this compound is not merely a matter of following procedures but of fostering a deep-seated culture of safety within the laboratory. By understanding the inherent hazards, implementing robust control measures, and being prepared for emergencies, researchers can confidently and responsibly utilize this compound in their vital work. This guide serves as a foundational resource, but it is incumbent upon each individual to remain vigilant, informed, and committed to the principles of chemical safety.

References

- Thermo Fisher Scientific. (2021, September 12). Safety Data Sheet: 2-Chloro-p-phenylenediamine sulfate.

- Cole-Parmer. (n.d.). Material Safety Data Sheet: this compound.

- Sigma-Aldrich. (2022, November 6). Safety Data Sheet: p-Phenylenediamine dihydrochloride.

- Fisher Scientific. (n.d.). Safety Data Sheet: 2-Chloro-p-phenylenediamine sulphate.

-

PubChem. (n.d.). 2-Chloro-p-phenylenediamine. National Center for Biotechnology Information. Retrieved from [Link]

- Fisher Scientific. (2021, May 1). Safety Data Sheet: p-Phenylenediamine dihydrochloride.

- ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.

- ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.

- CAMEO Chemicals - NOAA. (n.d.). 2,6-DICHLORO-P-PHENYLENEDIAMINE.

- Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.

- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.

- ChemicalBook. (n.d.). This compound CAS#: 615-46-3.

- European Commission. (2013, September 19). OPINION ON 2-Chloro-p-phenylenediamine COLIPA n° A8.

- Sigma-Aldrich. (n.d.). 2-Chloro-p-phenylenediamine technical, = 97.0 GC/T 61702-44-1.

- Trihydro Corporation. (2020, November 19). Chemical PPE.

- Sdfine. (n.d.). tetramethyl-p-phenylenediamine dihydrochloride.

- Research Safety. (n.d.). Emergency Procedures for Incidents Involving Chemicals.

- Centers for Disease Control and Prevention. (2002). amines, aromatic 2002 | niosh.

- Sigma-Aldrich. (2021, September 6). SAFETY DATA SHEET.

- Guidechem. (n.d.). 2-Chloro-p-phenylenediamine (cas 615-66-7) SDS/MSDS download.

- Acros Organics. (n.d.). Material Safety Data Sheet m-Phenylenediamine dihydrochloride, 99%.

- Haz-Map. (n.d.). 2-Chloro-p-phenylenediamine.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. fishersci.com [fishersci.com]

- 5. 2-Chloro-p-Phenylenediamine | C6H7ClN2 | CID 11998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. 2,6-DICHLORO-P-PHENYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Guide to 2-Chloro-p-phenylenediamine: A Comparative Analysis of the Dihydrochloride Salt and its Free Base

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

2-Chloro-p-phenylenediamine is a key aromatic amine intermediate utilized in the synthesis of a range of chemical compounds, most notably dyes and pigments. For laboratory and industrial applications, it is available primarily in two forms: the free base and its dihydrochloride salt. The choice between these forms is not arbitrary; it is a critical decision dictated by the specific requirements of the experimental or manufacturing protocol, including solvent systems, reaction pH, and required stability. This guide provides a detailed technical comparison of 2-Chloro-p-phenylenediamine dihydrochloride and its free base, offering field-proven insights into the causality behind experimental choices, self-validating protocols for their use and interconversion, and a thorough review of their physicochemical properties and safety considerations.

Fundamental Physicochemical and Structural Differences

The core difference between 2-Chloro-p-phenylenediamine and its dihydrochloride salt lies in the protonation state of the two amino groups. In the free base, the amino groups are neutral and nucleophilic. In the dihydrochloride salt, these groups are protonated to form ammonium chlorides, rendering them ionic and non-nucleophilic. This fundamental structural change has profound implications for the compound's physical and chemical properties.

Table 1: Comparative Physicochemical Properties

| Property | 2-Chloro-p-phenylenediamine (Free Base) | This compound | Rationale for Difference |

| CAS Number | 615-66-7[1][2][3] | 615-46-3[][5][6] | Represents the distinct chemical entity. |

| Molecular Formula | C₆H₇ClN₂[1][2][3] | C₆H₉Cl₃N₂ or C₆H₇ClN₂·2HCl[] | Addition of two hydrochloric acid molecules. |

| Molecular Weight | 142.59 g/mol [2][7] | 215.51 g/mol [] | Increased mass from the two HCl adducts. |

| Appearance | White to gray or light yellow crystalline powder[1][8]. | Light gray or lavender powder[9]. | Salt formation can alter the crystal lattice and color. |

| Melting Point | 62-67 °C[2][8] | Decomposes, typically >250 °C | Ionic salts have much stronger intermolecular forces, leading to higher melting/decomposition points. |

| Water Solubility | Slightly soluble or sparingly soluble[1][8]. | Soluble | The ionic nature of the ammonium salt greatly enhances its solubility in polar solvents like water. |

| Organic Solvent Solubility | More readily soluble in solvents like ethanol and acetone[1]. | Generally less soluble in non-polar organic solvents. | The non-polar aromatic ring of the free base allows for better interaction with organic solvents. |

| Stability | Prone to air oxidation, which can cause darkening to purple or black[10]. | Significantly more stable to air and light oxidation[10]. | Protonation of the lone pairs on the nitrogen atoms makes them less susceptible to oxidative degradation. |

| Reactivity | Amino groups are nucleophilic and reactive. | Amino groups are protonated and non-nucleophilic. | The salt form is unreactive in typical amine-based reactions until deprotonated. |

Strategic Selection: Causality Behind Experimental Choices

The decision to use the dihydrochloride salt versus the free base is driven by the specific demands of the application. Understanding the advantages of each form is crucial for experimental success.

When to Use this compound (The Salt)

The dihydrochloride salt is the preferred form when stability and aqueous solubility are paramount.

-

Expertise & Experience: In our experience, preparing stock solutions for high-throughput screening or cellular assays requires a compound that is readily soluble in aqueous buffers and stable over the course of the experiment. The free base is poorly suited for this, as it is sparingly soluble in water and can degrade upon storage in solution[1][10]. The dihydrochloride salt dissolves easily in water and its stability ensures the integrity and concentration of the active compound, providing more reliable and reproducible data. This is a self-validating choice because an unstable or insoluble compound would lead to inconsistent results, immediately flagging a protocol flaw.

-

Applications:

-

Aqueous Formulations: Ideal for use in aqueous-based dyeing processes, analytical standard preparation, and biological assays.

-